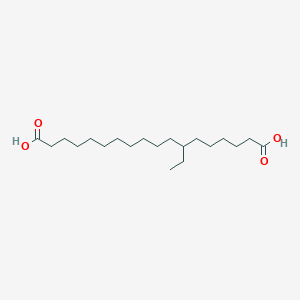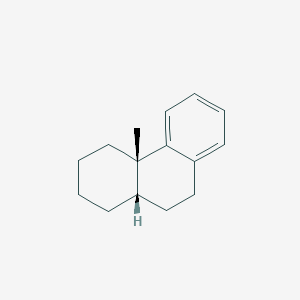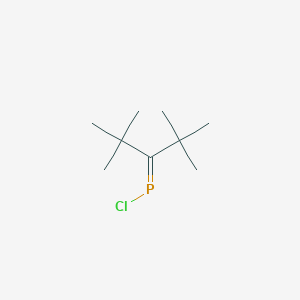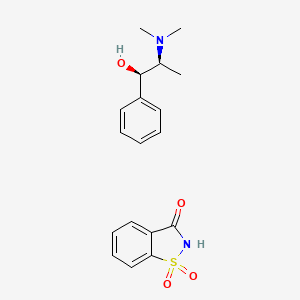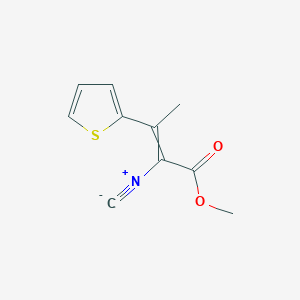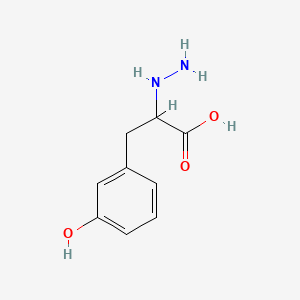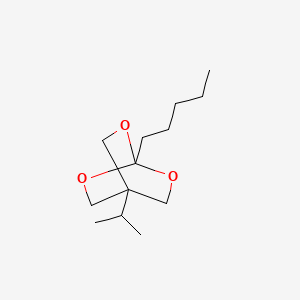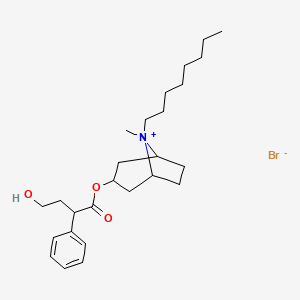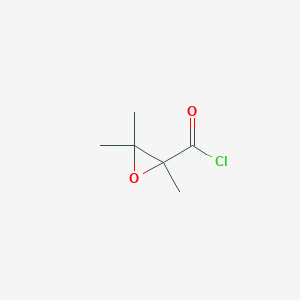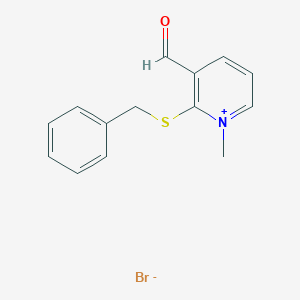
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide is a chemical compound that features a pyridinium core substituted with a benzylsulfanyl group and a formyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide typically involves the reaction of 2-(benzylsulfanyl)pyridine with a formylating agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high throughput, with stringent control over reaction parameters to minimize impurities and maximize yield.
化学反应分析
Types of Reactions
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor for drug development.
Industry: It finds applications in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The formyl group can participate in various biochemical reactions, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-(Benzylsulfanyl)pyridine: Lacks the formyl group but shares the benzylsulfanyl substitution.
3-Formylpyridine: Contains the formyl group but lacks the benzylsulfanyl substitution.
Pyridinium derivatives: Various pyridinium compounds with different substituents can be compared based on their structural and functional properties.
Uniqueness
2-(Benzylsulfanyl)-3-formyl-1-methylpyridin-1-ium bromide is unique due to the combination of the benzylsulfanyl and formyl groups on the pyridinium core. This unique structure imparts specific chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
属性
CAS 编号 |
77148-89-1 |
|---|---|
分子式 |
C14H14BrNOS |
分子量 |
324.24 g/mol |
IUPAC 名称 |
2-benzylsulfanyl-1-methylpyridin-1-ium-3-carbaldehyde;bromide |
InChI |
InChI=1S/C14H14NOS.BrH/c1-15-9-5-8-13(10-16)14(15)17-11-12-6-3-2-4-7-12;/h2-10H,11H2,1H3;1H/q+1;/p-1 |
InChI 键 |
RUXNCVOJWVSWJY-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1=CC=CC(=C1SCC2=CC=CC=C2)C=O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-Dichloro-1,3,4,5-tetraphenylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B14441349.png)
